4-fluoro-3-nitro-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-nitro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11FN2O2 It is a nitroarene, characterized by the presence of both a nitro group and a fluoro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-nitro-N-(propan-2-yl)aniline typically involves the nitration of 4-fluoroaniline followed by alkylation. One common method includes the following steps:
Nitration: 4-fluoroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the fluoro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation processes to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-nitro-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Reduction: 4-fluoro-3-amino-N-(propan-2-yl)aniline.
Substitution: Products depend on the nucleophile used, such as 4-amino-3-nitro-N-(propan-2-yl)aniline when using an amine.
Scientific Research Applications
4-fluoro-3-nitro-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-fluoro-3-nitro-N-(propan-2-yl)aniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluoro group can influence the compound’s lipophilicity and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(propan-2-yl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-fluoro-2-nitro-N-(2-propanyl)aniline: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4-fluoro-3-nitro-N-(propan-2-yl)aniline is unique due to the presence of both a nitro and a fluoro group on the aniline ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H11FN2O2 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
4-fluoro-3-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11FN2O2/c1-6(2)11-7-3-4-8(10)9(5-7)12(13)14/h3-6,11H,1-2H3 |
InChI Key |
YKFHWNXYPOGWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.